molecular formula C37H50N2O10 B043530 Methyllycaconitine Perchlorate, Delphinium sp. CAS No. 21019-30-7

Methyllycaconitine Perchlorate, Delphinium sp.

Cat. No. B043530
CAS RN: 21019-30-7
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-YPHJBQGESA-N
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Description

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, with the acute toxicity varying with species . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular formula of Methyllycaconitine Perchlorate is C37H50N2O10•HClO4 . The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . The stereochemistry of the methoxy group at C-1 was corrected from the β- to α- configuration in the early 1980s .


Physical And Chemical Properties Analysis

Methyllycaconitine (MLA) is soluble in chloroform, but does not dissolve well in water . The free base of MLA has not been obtained in crystalline form, and in its amorphous form it melts ultimately at 128 °C . The hydriodide salt has a melting point of 201 °C .

Scientific Research Applications

Safety and Hazards

In common with many other diterpenoid alkaloids, Methyllycaconitine (MLA) is toxic to animals, although the acute toxicity varies with species .

Mechanism of Action

Target of Action

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium . The primary targets of MLA are the nicotinic acetylcholine receptor α7 subunit and the nicotinic acetylcholine receptor α9 subunit . These receptors are part of the nicotinic acetylcholine receptors (nAChRs) family, which plays a crucial role in the brain’s cholinergic neurotransmission system .

Mode of Action

MLA interacts with its targets, the α7 and α9 subunits of nAChRs, by acting as a potent and selective antagonist . This means that MLA binds to these receptors and blocks their function, preventing the normal action of acetylcholine and nicotine . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The interaction of MLA with nAChRs affects various biochemical pathways. nAChRs are ion channel proteins that, through their permeability to cations, can influence both neuronal excitability and cell signaling mechanisms . These receptors are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons . The blocking of these receptors by MLA can therefore have widespread effects on these pathways.

Pharmacokinetics

It’s known that mla is a potent and selective antagonist at α7-containing nicotinic receptors, which suggests that it has a high affinity for these receptors .

Result of Action

The molecular and cellular effects of MLA’s action primarily involve the inhibition of α7-containing nAChRs. This inhibition can affect both neuronal excitability and cell signaling mechanisms . For example, MLA has been shown to inhibit the decreased cell viability induced by amyloid-β 25–35, suggesting a protective effect .

Action Environment

The action, efficacy, and stability of MLA can be influenced by various environmental factors. It’s worth noting that MLA is a natural compound found in many species of Delphinium , suggesting that its production and action may be influenced by the plant’s growth conditions.

properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTANAWLDBYGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyllycaconitine Perchlorate, Delphinium sp.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyllycaconitine Perchlorate, Delphinium sp.

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